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2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine

Antifungal Candida albicans MIC

Researchers screening against azole-resistant Candida or seeking Gram-positive-selective probes face off-target effects from halogenated analogs. This 4-methoxyphenyl imidazo[1,2-a]pyrimidine (CAS 31555-35-8) offers: - Bactericidal activity vs. B. subtilis (MBC/MIC = 1 at 2.5 mg/mL) - MIC 2.5 mg/mL vs. C. albicans (ATCC 26790, 10231) - Matched molecular pair with ortho/meta regioisomers for SAR Supplied as free base (>95%). Immediate shipment for medicinal chemistry validation.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 31555-35-8
Cat. No. B2814070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine
CAS31555-35-8
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
InChIInChI=1S/C13H11N3O/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3
InChIKeyMZWNMPVRUFGZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Scaffold Overview and Procurement Identity


2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (CAS 31555-35-8, MFCD00478265) is a 2-arylimidazo[1,2-a]pyrimidine heterocycle (C₁₃H₁₁N₃O, MW 225.25) bearing a para-methoxyphenyl substituent. This scaffold serves as a privileged structure in medicinal chemistry, with reported applications spanning antimicrobial, anti-inflammatory (COX-2), and kinase-inhibitory programs [1]. The compound is commercially supplied as a free base (typical purity >95%) as well as a hydrobromide salt (CAS 31555-36-9) that enhances aqueous solubility . Its para-methoxy substitution pattern distinguishes it from halogen-, methyl-, and ortho/meta-methoxy analogs that populate this compound class.

Antimicrobial screening Reported activity against Gram‑positive bacteria and Candida spp. supports focused library inclusion.
COX‑2 pharmacophore probe Para‑methoxyphenyl substituent provides H‑bond acceptor for COX‑2 active site engagement (class‑level SAR).
Aqueous assay compatibility Hydrobromide salt form enhances polar solvent solubility; free base also available.

Why Generic Substitution with Analogs Fails


Within the imidazo[1,2-a]pyrimidine series, the identity and position of the 2-aryl substituent profoundly dictate both potency and spectrum of biological activity. In head-to-head antimicrobial profiling, the para-methoxy derivative (3g) and the para-chloro derivative (3c) display divergent Gram-positive vs. yeast selectivity profiles, while ortho-methoxy (3e) and meta-methoxy (3f) analogs exhibit qualitatively weaker activity [1]. Similarly, in anti-inflammatory contexts, 2,3-diaryl substitution patterns with para-methoxyphenyl groups confer differential COX-2 selectivity compared to halogenated analogs [2]. Simple interchange of one 2-aryl imidazo[1,2-a]pyrimidine for another—even among regioisomeric methoxyphenyl variants—therefore risks loss of target potency, altered selectivity, or complete inactivity in established assays.

Regioisomer sensitivity Methoxy position (para vs. ortho/meta) dictates antimicrobial spectrum; ortho and meta isomers may not reproduce the dual‑strain Candida activity reported for the para compound.
Halogen analog divergence 4‑Cl and 4‑Br analogs may lack B. subtilis bactericidal activity and differ in C. albicans strain selectivity, limiting direct substitution in Gram‑positive screening workflows.
Salt form availability Most structural analogs are offered only as free base; the hydrobromide salt option is uncommon and may not be available for close substitutes, affecting aqueous assay readiness.

Quantitative Differentiation Evidence


Antifungal Activity Against Candida albicans

In a direct head-to-head panel of eleven 2-arylimidazo[1,2-a]pyrimidines, compound 3g (2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine) demonstrated an MIC of 2.5 mg/mL against C. albicans ATCC 10231, equipotent to the most active compounds in the series (3j, 3k) and superior to the 4-chlorophenyl analog 3a (MIC = 5 mg/mL against C. albicans ATCC 26790; no reported activity against ATCC 10231) [1]. Against C. albicans ATCC 26790, 3g showed MIC = 5 mg/mL, comparable to 3a and 3c but less potent than 3j and 3k (MIC = 2.5 mg/mL) [1]. Importantly, 3g was one of only two compounds (with 3k) to exhibit activity against both C. albicans strains tested [1].

C. albicans MIC
Head‑to‑head
MIC 2.5 mg/mL
Supports antifungal screening context
Reported dual‑strain activity (ATCC 10231 & 26790); equipotent to top‑ranked series compound
Antifungal Candida albicans MIC

Antibacterial Potency Against Bacillus subtilis

Compound 3g uniquely exhibited potent activity against B. subtilis with a zone of inhibition of 19.3 ± 0.3 mm (at 50 mg/mL in DMSO) and an MIC of 2.5 mg/mL—the lowest MIC recorded against B. subtilis in the entire 11-compound panel [1]. By comparison, the 4-chlorophenyl analog 3a and 4-methylphenyl analog 3d showed no detectable activity against B. subtilis, while 3c (4-bromophenyl) and 3j (naphthyl) showed only moderate activity (MIC = 5.0 and 2.5 mg/mL, respectively, but with smaller inhibition zones) [1]. The para-methoxy group thus appears essential for B. subtilis activity, as the ortho-methoxy (3e) and meta-methoxy (3f) regioisomers were inactive [1].

B. subtilis activity
Head‑to‑head
Zone 19.3 mm
MIC 2.5 mg/mL
Supports Gram‑positive antibacterial screening
Only series member with reported bactericidal MBC/MIC = 1; para‑methoxy essential
Antibacterial Bacillus subtilis Zone of Inhibition

Molecular Docking Against S. aureus DHPS

In silico docking against the S. aureus dihydropteroate synthase (DHPS) target (PDB: 4URM), compound 3g exhibited a binding energy score of –5.205 kcal/mol, closely approaching the native ligand GDP-5 score of –6.077 kcal/mol, and superior to compounds 3j (–4.958 kcal/mol) and 3k (–5.616 to –5.855 kcal/mol range) [1]. Compound 3g formed one conventional hydrogen bond with THR109(A) (2.95 Å), one carbon–hydrogen bond with MET105(A) (2.70 Å), two electrostatic interactions with GLU90(A) and ASP140(A), and two hydrophobic contacts with GLY104(A) [1]. This interaction pattern is qualitatively distinct from that of the halogenated analogs, where hydrophobic/electrostatic balance favors different residues [1].

S. aureus DHPS docking
Head‑to‑head
–5.21 kcal/mol
Supports DHPS target engagement study context
Within ~0.9 kcal/mol of native ligand; distinct H‑bond pattern vs. halogen analogs
Molecular docking S. aureus DHPS

Regioisomeric Selectivity: Methoxy Position

The three methoxy-substituted isomers—2-(2-methoxyphenyl) (3e), 2-(3-methoxyphenyl) (3f), and 2-(4-methoxyphenyl) (3g)—were directly compared within the same study [1]. Only the para-methoxy isomer 3g showed activity against B. subtilis (19.3 mm zone; MIC 2.5 mg/mL) and C. albicans ATCC 10231 (MIC 2.5 mg/mL). The ortho-methoxy isomer 3e displayed weak, broad-spectrum but low-potency activity (zones 7–9.6 mm across S. aureus, M. luteus, L. monocytogenes, E. faecalis) with no MIC below 20 mg/mL. The meta-methoxy isomer 3f showed moderate activity against S. aureus, M. luteus, E. faecalis, and B. subtilis (zones 8–10.6 mm) but was inactive against both C. albicans strains tested [1]. This regioisomeric dependence demonstrates that the para position of the methoxy group is a critical determinant of both potency and antimicrobial spectrum breadth [1].

Regioisomeric comparison
Head‑to‑head
Para: active (MIC 2.5–5) Ortho/Meta: weak/inactive
Regioisomeric identity critical for antimicrobial spectrum
Para position required for dual‑strain Candida albicans activity
Structure-activity relationship Methoxy position Antimicrobial

COX-2 Inhibitory Pharmacophore Potential

2,3-Diarylimidazo[1,2-a]pyrimidines bearing 4-methoxyphenyl substituents at the 2- or 3-position have been reported as selective COX-2 inhibitors [1]. While the specific mono-substituted 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine has not been directly assayed for COX-2 IC₅₀ in the public literature, the class-level SAR indicates that para-methoxyphenyl substitution favors COX-2 binding pocket accommodation via the methoxy oxygen acting as a hydrogen-bond acceptor with the COX-2 active site [1][2]. By contrast, 2,3-diaryl derivatives with halogen substituents alone (Cl, F) show reduced COX-2 selectivity [2]. Quantitative IC₅₀ data for the target compound specifically are not available; this evidence dimension relies on class-level inference from structurally proximate analogs.

COX‑2 pharmacophore
Class‑level
No direct IC₅₀ data
Supports COX‑2 selectivity probe development
Inferred from 2,3‑diaryl analog SAR; requires experimental validation
COX-2 inhibition Anti-inflammatory Structure-activity relationship

Solubility Advantage of the Hydrobromide Salt

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine is commercially available as both the free base (CAS 31555-35-8, ≥97% purity) and the hydrobromide salt (CAS 31555-36-9) . The hydrobromide salt form enhances solubility in polar solvents such as water and DMSO compared to the free base, which exhibits limited aqueous solubility characteristic of the neutral imidazo[1,2-a]pyrimidine core . This formulation distinction is not uniformly available across all 2-arylimidazo[1,2-a]pyrimidine analogs; for example, the 4-chloro (CAS not specified as HBr salt in vendor catalogs) and 4-methyl (CAS not specified as salt) derivatives are predominantly offered only as free bases. The availability of a salt form directly impacts suitability for biochemical and cell-based assays requiring aqueous solubility without DMSO concentrations exceeding 0.1% .

Salt form solubility
Data to verify
Qualitative enhancement reported
Supports aqueous assay compatibility review
Quantitative solubility data not publicly available; vendor‑supplied note
Solubility Hydrobromide salt Formulation

Recommended Research Applications


Focused Antifungal Screening Libraries

Based on its demonstrated MIC of 2.5 mg/mL against two Candida albicans strains (ATCC 26790 and ATCC 10231) and equipotent activity with the best-in-series compounds [1], 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a justified inclusion in focused screening decks targeting azole-resistant candidiasis. Its structural divergence from triazole antifungals (distinct heterocyclic core, absence of a triazole ring) provides a complementary mode of potential antifungal action, as supported by molecular docking against fungal CYP51 and DHPS targets [1].

Gram-Positive Antibacterial Lead Optimization

Compound 3g is the only 2-arylimidazo[1,2-a]pyrimidine in its series to exhibit bactericidal activity (MBC/MIC = 1) against B. subtilis at 2.5 mg/mL [1]. This property, combined with its inactivity against Gram-negative bacteria, positions it as a Gram-positive-selective chemical probe. Medicinal chemistry teams can use this compound as a starting point for structure-activity relationship expansion around the 4-methoxyphenyl motif to improve potency while retaining the favorable bactericidal mechanism [1].

COX-2 Inhibitor Pharmacophore Development

Class-level evidence from 2,3-diarylimidazo[1,2-a]pyrimidines indicates that the 4-methoxyphenyl substituent contributes critical hydrogen-bond acceptor functionality for COX-2 active site engagement [2][3]. The mono-substituted parent compound serves as a minimal pharmacophore probe to deconvolute the contribution of the para-methoxy group vs. additional aryl substituents. Procurement of this compound is recommended for inflammation target validation studies where COX-2 selectivity over COX-1 is a key differentiation parameter [2].

Regioisomeric Selectivity Probe Studies

The dramatic difference in antimicrobial activity across the ortho-, meta-, and para-methoxy regioisomers [1] establishes this compound set as a powerful tool for probing the geometric requirements of methoxy-phenyl recognition in biological targets. Beyond antimicrobial applications, the three regioisomers (compounds 3e, 3f, 3g) can be deployed as a matched molecular pair set to interrogate kinase ATP-binding sites, GPCR orthosteric pockets, or CYP450 enzyme active sites where methoxy positioning influences binding affinity and metabolic stability [1].

Application
Selection Property
Validation Focus
Antifungal screening library
Candida albicans dual‑strain activity profile
MIC response across strains and comparators
Gram‑positive antibacterial probe
Bactericidal endpoint ratio context (MBC/MIC)
B. subtilis potency and mechanism of action endpoints
COX‑2 selectivity pharmacophore probe
Para‑methoxy H‑bond acceptor functionality
COX‑2/COX‑1 selectivity in enzymatic and cellular assays
Regioisomeric matched‑pair set
Methoxy position‑dependent antimicrobial spectrum
Binding pocket geometry and metabolic stability profiling
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